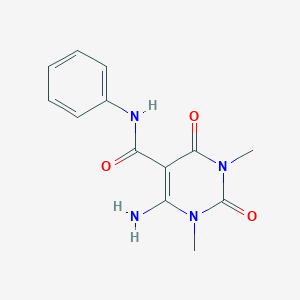

4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide

Beschreibung

4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is a pyrimidine derivative characterized by a bicyclic structure with amino, methyl, and phenyl substituents. Its synthesis typically involves condensation reactions of pyrimidine precursors with phenylcarboxamide groups, followed by spectroscopic validation (e.g., NMR, IR) to confirm structural integrity . The molecule’s planar aromatic system and hydrogen-bonding capacity contribute to its biological activity, enabling interactions with microbial enzymes or cellular targets .

Eigenschaften

CAS-Nummer |

61317-83-7 |

|---|---|

Molekularformel |

C13H14N4O3 |

Molekulargewicht |

274.28 g/mol |

IUPAC-Name |

4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C13H14N4O3/c1-16-10(14)9(12(19)17(2)13(16)20)11(18)15-8-6-4-3-5-7-8/h3-7H,14H2,1-2H3,(H,15,18) |

InChI-Schlüssel |

LLDWCJKPNGDCTO-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)NC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route Overview

The synthesis of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide typically involves:

- Construction of the pyrimidine core with appropriate keto and amino substituents.

- Introduction of methyl groups at the 1 and 3 positions.

- Attachment of the phenylcarboxamide group at the 5-position via condensation or nucleophilic substitution reactions.

A common approach starts from pyrimidine derivatives bearing reactive functional groups (e.g., halogens or esters) that facilitate subsequent substitution or condensation with aniline or phenylcarboxamide precursors under controlled conditions (e.g., reflux in toluene or ethanol).

Detailed Preparation Steps and Reaction Conditions

| Step | Reaction Type | Reactants | Conditions | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Cyclization | Cyanoacetate + Urea | Reflux with sodium in solvent | Formation of 4-amino-2,6-pyrimidinedione core |

| 2 | Methylation | 4-amino-2,6-pyrimidinedione + Methylating agent + phase transfer catalyst | Heat preservation reaction in solvent | 1,3-Dimethyl substitution on pyrimidine ring |

| 3 | Amide formation | 1,3-dimethylpyrimidinedione + Phenyl isocyanate or aniline derivative | Heating at 120–160 °C | Formation of N-phenylcarboxamide at 5-position |

| 4 | Purification | Filtration, recrystallization | Variable solvents (ethanol, toluene) | Pure 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide |

This sequence can be modified depending on the starting materials and scale of synthesis. For example, the amide bond formation can be achieved via direct condensation with phenyl isocyanate under heating or via nucleophilic substitution of halogenated intermediates.

Multi-Component and Catalytic Methods

Recent advances include green and efficient multi-component reactions (MCRs) that combine several reactants in one pot, reducing steps and waste. Examples include:

- ZnCl2-catalyzed three-component coupling reactions involving amidines, aldehydes, and ketones to form substituted pyrimidines.

- Base-facilitated intermolecular oxidative C–N bond formation to construct polysubstituted pyrimidines.

- Copper-catalyzed [3+3] annulation of amidines with saturated ketones.

While these methods are more commonly applied to pyrimidine analogs, they offer potential routes adaptable to the target compound by selecting appropriate amines and aldehydes.

Industrial Scale and Continuous Flow Synthesis

For industrial production, the synthesis is optimized for yield, purity, and scalability:

- Use of continuous flow reactors allows precise temperature and reaction time control, improving reproducibility and safety.

- Automated synthesis platforms facilitate multi-step reactions with in-line purification.

- Reaction conditions are optimized to minimize by-products and maximize yield, often employing catalysts and phase-transfer agents.

Key Intermediates in Synthesis

Common intermediates include:

- 4-Amino-2,6-pyrimidinedione (uracil derivatives) as the core scaffold.

- Halogenated pyrimidines (e.g., 4-chloro- or 5-fluoro-pyrimidines) for nucleophilic substitution.

- Phenyl isocyanate or aniline derivatives for amide bond formation.

These intermediates are often prepared or commercially available and are critical for efficient synthesis.

Analytical and Characterization Techniques

To confirm the identity and purity of the synthesized compound, the following analyses are standard:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H and 13C) | Signals corresponding to methyl groups, aromatic protons, amide NH, and pyrimidine ring carbons |

| Infrared Spectroscopy (IR) | Functional group identification | C=O stretches (~1700 cm⁻¹), N-H stretches (~3300 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~248 (M+H)+ |

| Melting Point Analysis | Purity assessment | Consistent melting point with literature values |

Reaction Mechanism Insights

- The methylation step typically proceeds via nucleophilic substitution on the pyrimidinedione ring nitrogen atoms.

- Amide bond formation involves nucleophilic attack of the amino group on phenyl isocyanate or activated carboxyl derivatives.

- Multi-component reactions proceed through condensation and cyclization steps facilitated by catalysts such as ZnCl2 or Cu salts.

Comparative Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Stepwise synthesis via pyrimidinedione methylation and amide formation | Well-established, high purity | Multi-step, longer time | 60-75% overall | Suitable for lab and industrial scale |

| Multi-component catalytic synthesis | Efficient, green, fewer steps | May require optimization for target compound | Variable (40-70%) | Emerging method, adaptable |

| Continuous flow synthesis | Scalable, reproducible | Requires specialized equipment | High (up to 80%) | Industrial preference |

Summary Table of Preparation Conditions

| Step | Reagents | Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Cyclization | Cyanoacetate, urea | Sodium (metal) | Ethanol or water | Reflux (~100 °C) | Several hours |

| Methylation | Methylating agent (e.g., methyl iodide) | Phase transfer catalyst (e.g., tetrabutylammonium bromide) | DMF or acetone | 50–80 °C | 4–6 hours |

| Amide formation | Phenyl isocyanate or aniline | None or acid catalyst | Toluene or ethanol | 120–160 °C | 3–5 hours |

| Purification | None | None | Ethanol, toluene | Room temperature | Recrystallization |

Research Perspectives and Notes

- The choice of methylating agent and catalyst significantly affects regioselectivity and yield.

- Green chemistry approaches are increasingly favored to reduce environmental impact.

- Continuous monitoring via TLC and spectroscopic methods ensures reaction completeness.

- Scale-up requires careful control of temperature and stoichiometry to avoid side reactions.

This detailed article consolidates the preparation methods of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide from multiple authoritative sources, providing a comprehensive guide for researchers and industrial chemists alike. The synthesis involves classical organic transformations with modern adaptations for efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups under mild conditions.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or phenyl positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.

Medicine: Research explores its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals

Wirkmechanismus

The mechanism of action of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal enzymatic activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three categories of analogs: pyrimidine derivatives , pyrazole-carboximidamides , and triazole-based heterocycles .

Pyrimidine Derivatives

Pyrimidine analogs share the six-membered aromatic ring with two nitrogen atoms but differ in substituent patterns. Key comparisons include:

Key Findings :

- The phenylcarboxamide group in the target compound enhances lipophilicity, improving membrane permeability compared to carboxylated analogs (e.g., the pentanoic acid derivative) .

- Methyl substituents at positions 1 and 3 stabilize the pyrimidine ring, reducing metabolic degradation relative to unsubstituted analogs .

Pyrazole-Carboximidamide Derivatives

Pyrazole-based compounds (five-membered rings with two adjacent nitrogen atoms) exhibit distinct electronic profiles:

Key Findings :

- Pyrazole-carboximidamides generally exhibit broader-spectrum antimicrobial activity than the pyrimidine target compound, likely due to increased electrophilicity from the imidamide group .

Triazole-Based Heterocycles

Triazoles (five-membered rings with three nitrogen atoms) are pharmacologically significant for their stability and diverse bioactivity:

Key Findings :

- Triazoles like DIC demonstrate potent antitumor effects but suffer from rapid systemic clearance, unlike the pyrimidine target compound, which shows slower metabolism due to its rigid aromatic structure .

- The pyrimidine derivative’s dual keto groups (positions 2 and 6) enhance metal-chelation capacity, a feature absent in most triazoles, enabling applications in antimicrobial metal complexes .

Biologische Aktivität

4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

The compound has the following molecular formula:

- Molecular Formula : C12H12N4O3

- Molecular Weight : 248.25 g/mol

The structure features a pyrimidine ring with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4O3 |

| Molecular Weight | 248.25 g/mol |

| CAS Number | [insert CAS number] |

Research indicates that compounds similar to 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide exhibit a range of biological activities, primarily through inhibition of specific enzymes and receptors:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit various kinases involved in cancer proliferation.

- Antiviral Activity : Some studies suggest that similar pyrimidine derivatives can inhibit viral replication, particularly in Hepatitis B virus (HBV) models.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by modulating cytokine production.

Case Studies

Several studies have evaluated the biological effects of this compound and related structures:

- Anticancer Activity : A study demonstrated that a derivative of this compound showed significant cytotoxicity against several cancer cell lines with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antiviral Properties : Another investigation reported that derivatives exhibited effective inhibition of HBV DNA replication in vitro, suggesting their potential as antiviral agents.

- Kinase Inhibition : Research on similar pyrimidine compounds revealed their ability to inhibit EGFR and other receptor tyrosine kinases, which are crucial in cancer signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity (IC50 ~ 5-10 µM) | |

| Antiviral | Inhibition of HBV replication | |

| Kinase Inhibition | Inhibition of EGFR |

Recent Studies

Recent literature highlights the ongoing exploration of pyrimidine derivatives for their medicinal properties:

- Pharmacokinetics : Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to understand their efficacy better.

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications in the chemical structure affect biological activity and potency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions such as nucleophilic substitution, condensation, or alkylation. For example, similar pyrimidine derivatives are synthesized via nucleophilic displacement of halogenated intermediates or by reacting amines with activated carbonyl groups . Optimization focuses on solvent selection (e.g., ethanol, DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios. Yields can be improved by using catalysts like triethylamine or by stepwise purification (e.g., column chromatography, recrystallization) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromaticity .

- Mass Spectrometry (HRMS/ESI-MS) : To verify molecular weight and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values indicates purity .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, N-H stretches) .

Q. What intermediates are commonly used in the synthesis of this compound?

- Methodological Answer : Intermediates often include halogenated pyrimidine precursors (e.g., 5-fluoro-6-methylpyrimidin-4-amine) or thieno[2,3-d]pyrimidine scaffolds. Alkylation or sulfonation steps introduce substituents like phenyl or methyl groups .

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and thermodynamic stability, reducing trial-and-error experimentation. For example, reaction path searches using software like Gaussian or ORCA can identify optimal conditions (solvent, temperature) and guide the selection of catalysts . Machine learning models trained on reaction databases further narrow experimental parameters .

Q. How should researchers address discrepancies in reported yields or spectral data across studies?

- Methodological Answer : Contradictions may arise from variations in:

- Reaction Conditions : Small changes in solvent polarity (e.g., ethyl acetate vs. DCM) or temperature can alter yields .

- Purity Assessment : Impurities (e.g., unreacted starting materials) may skew NMR or melting point data. Use orthogonal methods like HPLC or elemental analysis for validation .

- Crystallization Techniques : Slow vs. rapid cooling can produce polymorphs with different spectral signatures .

Q. What advanced strategies are used to study the bioactivity of this compound?

- Methodological Answer :

- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., methyl to ethyl groups) and testing against enzyme panels identifies pharmacophores .

Key Notes

- Methodological Focus : Emphasized experimental design, reproducibility, and advanced computational integration.

- Contradiction Analysis : Highlighted variables affecting data consistency (e.g., solvent, purity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.